2-((2,3-Dihydro-2-oxo-5-benzoxazol-yl)carbonyl)benzoic acid
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Overview
Description
2-[(2,3-Dihydro-2-oxo-5-benzoxazol-yl)carbonyl]benzoic acid is a chemical compound with the molecular formula C15H9NO5 It is known for its unique structure, which includes a benzoxazole ring fused to a benzoic acid moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(2,3-Dihydro-2-oxo-5-benzoxazol-yl)carbonyl]benzoic acid typically involves the condensation of 2-aminobenzoic acid with salicylic acid derivatives under specific conditions. The reaction is usually carried out in the presence of a dehydrating agent such as phosphorus oxychloride (POCl3) or thionyl chloride (SOCl2) to facilitate the formation of the benzoxazole ring.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the final product in its pure form.
Chemical Reactions Analysis
Types of Reactions
2-[(2,3-Dihydro-2-oxo-5-benzoxazol-yl)carbonyl]benzoic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Electrophilic and nucleophilic substitution reactions are common, especially at the benzoxazole ring.
Common Reagents and Conditions
Oxidation: KMnO4 in acidic or basic medium.
Reduction: LiAlH4 in dry ether or NaBH4 in methanol.
Substitution: Halogenating agents like N-bromosuccinimide (NBS) for electrophilic substitution; nucleophiles like amines or thiols for nucleophilic substitution.
Major Products
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of halogenated derivatives or substituted benzoxazole compounds.
Scientific Research Applications
2-[(2,3-Dihydro-2-oxo-5-benzoxazol-yl)carbonyl]benzoic acid has diverse applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: Investigated for its potential as a biochemical probe or inhibitor in enzymatic studies.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
Industry: Utilized in the development of advanced materials and as an intermediate in the synthesis of dyes and pigments.
Mechanism of Action
The mechanism of action of 2-[(2,3-Dihydro-2-oxo-5-benzoxazol-yl)carbonyl]benzoic acid involves its interaction with specific molecular targets. The benzoxazole ring can interact with enzymes or receptors, leading to inhibition or modulation of their activity. The compound may also participate in redox reactions, affecting cellular pathways and processes.
Comparison with Similar Compounds
Similar Compounds
- 2-[(2,3-Dihydro-2-oxo-1H-benzimidazol-5-yl)carbonyl]benzoic acid
- 2-[(2,3-Dihydro-2-oxo-5-benzothiazolyl)carbonyl]benzoic acid
- 2-[(2,3-Dihydro-2-oxo-5-benzoxazolyl)carbonyl]phenylacetic acid
Uniqueness
2-[(2,3-Dihydro-2-oxo-5-benzoxazol-yl)carbonyl]benzoic acid is unique due to its specific benzoxazole structure, which imparts distinct chemical reactivity and biological activity
Properties
CAS No. |
58555-40-1 |
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Molecular Formula |
C15H9NO5 |
Molecular Weight |
283.23 g/mol |
IUPAC Name |
2-(2-oxo-3H-1,3-benzoxazole-5-carbonyl)benzoic acid |
InChI |
InChI=1S/C15H9NO5/c17-13(9-3-1-2-4-10(9)14(18)19)8-5-6-12-11(7-8)16-15(20)21-12/h1-7H,(H,16,20)(H,18,19) |
InChI Key |
USJCJMADQDMCDE-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C(=C1)C(=O)C2=CC3=C(C=C2)OC(=O)N3)C(=O)O |
Origin of Product |
United States |
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